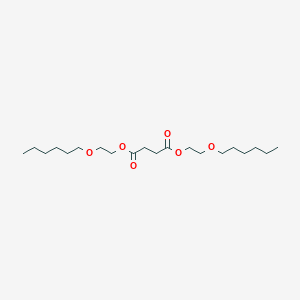
Bis(2-hexoxyethyl) butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hexoxyethyl) butanedioate is an organic compound with the molecular formula C20H38O6. It is a diester derivative of succinic acid, where the hydrogen atoms of the carboxyl groups are replaced by 2-(hexyloxy)ethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid, bis(2-(hexyloxy)ethyl) ester typically involves the esterification of succinic acid with 2-(hexyloxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process. The general reaction can be represented as follows:
Succinic acid+2(2-(hexyloxy)ethanol)→Succinic acid, bis(2-(hexyloxy)ethyl) ester+Water
Industrial Production Methods
In an industrial setting, the production of succinic acid, bis(2-(hexyloxy)ethyl) ester may involve continuous esterification processes using fixed-bed reactors or other advanced techniques to optimize yield and efficiency. The use of heterogeneous catalysts and microwave-assisted reactions are also explored to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-hexoxyethyl) butanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield succinic acid and 2-(hexyloxy)ethanol.
Transesterification: This reaction involves the exchange of the ester groups with another alcohol, producing a different ester and alcohol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Succinic acid and 2-(hexyloxy)ethanol.
Transesterification: New esters and alcohols.
Oxidation: Carboxylic acids and other oxidized products.
Aplicaciones Científicas De Investigación
Bis(2-hexoxyethyl) butanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers, plasticizers, and other fine chemicals.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form biodegradable polymers.
Medicine: Explored for its role in the formulation of pharmaceuticals and as a component in controlled-release drug delivery systems.
Industry: Utilized as a plasticizer in the production of flexible plastics and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of succinic acid, bis(2-(hexyloxy)ethyl) ester involves its interaction with molecular targets through its ester functional groups. These interactions can lead to the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions with biological molecules. The pathways involved may include the hydrolysis of ester bonds, releasing succinic acid and 2-(hexyloxy)ethanol, which can further participate in metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Succinic acid, ethyl 2-hexyl ester
- Succinic acid, 2-ethylhexyl 2-hexyl ester
- Succinic acid, bis(2-ethylhexyl) ester
Uniqueness
Bis(2-hexoxyethyl) butanedioate is unique due to its specific ester groups, which impart distinct physical and chemical properties. Compared to other similar compounds, it may offer advantages in terms of solubility, biocompatibility, and reactivity, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
10058-20-5 |
|---|---|
Fórmula molecular |
C20H38O6 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
bis(2-hexoxyethyl) butanedioate |
InChI |
InChI=1S/C20H38O6/c1-3-5-7-9-13-23-15-17-25-19(21)11-12-20(22)26-18-16-24-14-10-8-6-4-2/h3-18H2,1-2H3 |
Clave InChI |
DSGIOCRYGRVGOW-UHFFFAOYSA-N |
SMILES |
CCCCCCOCCOC(=O)CCC(=O)OCCOCCCCCC |
SMILES canónico |
CCCCCCOCCOC(=O)CCC(=O)OCCOCCCCCC |
Key on ui other cas no. |
10058-20-5 |
Sinónimos |
Succinic acid bis[2-(hexyloxy)ethyl] ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















